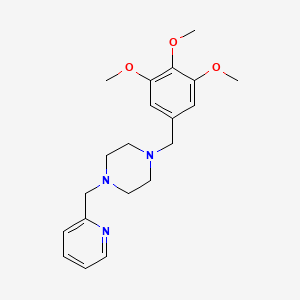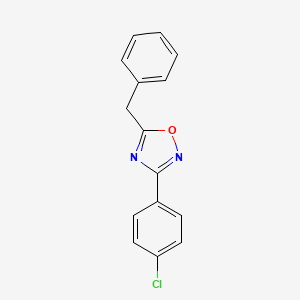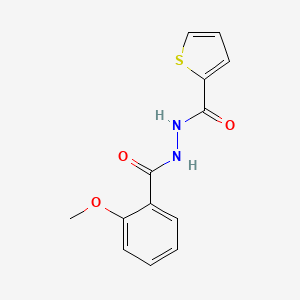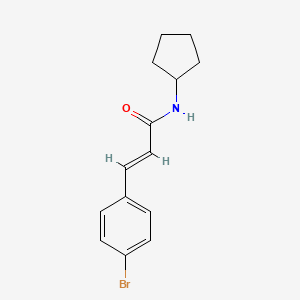
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTT, is a chemical compound that has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to increase the activity of the 5-HT1A receptor, which may lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase serotonin levels in the brain, as well as increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a number of advantages for use in lab experiments. It has high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the brain. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively stable and easy to synthesize. However, there are also limitations to its use in lab experiments. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a relatively short half-life, which may limit its usefulness in certain experiments. It is also important to note that 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has not been extensively studied in humans, and its safety and efficacy in humans is not well established.
未来方向
There are a number of future directions for research on 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in the treatment of depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans. Other areas of interest include the role of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine in modulating serotonin signaling in the brain, and the potential use of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a tool for studying the 5-HT1A receptor.
合成方法
The synthesis of 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinemethanol in the presence of a catalyst to form the intermediate 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl) alcohol. This intermediate is then reacted with piperazine in the presence of a reducing agent to form 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine.
科学研究应用
1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-24-18-12-16(13-19(25-2)20(18)26-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-21-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMPUOFCSMLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)

![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)

![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)

![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)